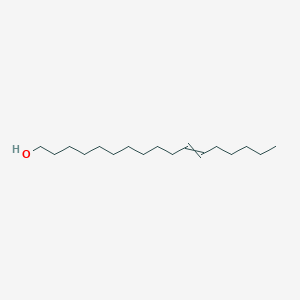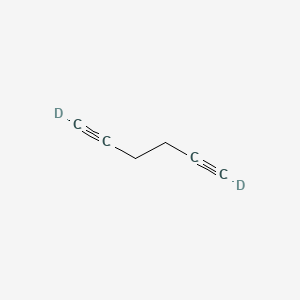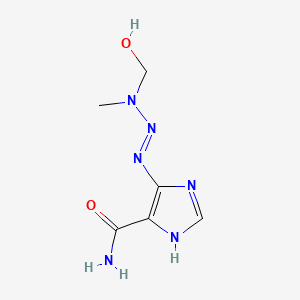
5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide is a metabolite of the antitumor agent dacarbazine. This compound is known for its cytotoxic properties and is used in the treatment of various cancers, particularly malignant melanoma .
Méthodes De Préparation
The synthesis of 5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide typically involves the preparation of its precursor, dacarbazine. Industrial production methods often involve high-performance liquid chromatography (HPLC) to ensure the purity of the compound .
Analyse Des Réactions Chimiques
5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different metabolites.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogens and other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed from these reactions are often other triazeno derivatives or imidazole compounds .
Applications De Recherche Scientifique
5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of triazenes.
Biology: The compound is used to investigate the mechanisms of DNA alkylation and repair.
Mécanisme D'action
The mechanism of action of 5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide involves the alkylation of DNA. The compound forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death . The primary molecular targets are guanine bases in the DNA, and the pathways involved include the activation of DNA repair mechanisms and apoptosis .
Comparaison Avec Des Composés Similaires
5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide is similar to other triazeno compounds such as:
Dacarbazine: The parent compound from which it is derived.
Temozolomide: Another triazeno compound used in cancer treatment.
3-Methyl-(triazen-1-yl)imidazole-4-carboxamide: A closely related metabolite with similar cytotoxic properties.
The uniqueness of this compound lies in its specific reactivity and its role as a key metabolite in the action of dacarbazine .
Propriétés
Numéro CAS |
75513-70-1 |
|---|---|
Formule moléculaire |
C6H10N6O2 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
4-[(E)-[hydroxymethyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C6H10N6O2/c1-12(3-13)11-10-6-4(5(7)14)8-2-9-6/h2,13H,3H2,1H3,(H2,7,14)(H,8,9)/b11-10+ |
Clé InChI |
UGVTYCQVZPDYRZ-ZHACJKMWSA-N |
SMILES isomérique |
CN(CO)/N=N/C1=C(NC=N1)C(=O)N |
SMILES canonique |
CN(CO)N=NC1=C(NC=N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
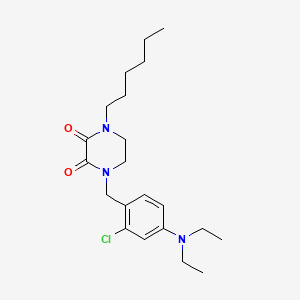
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
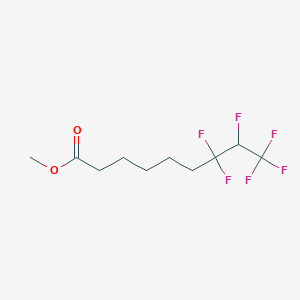
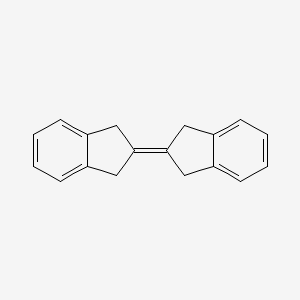
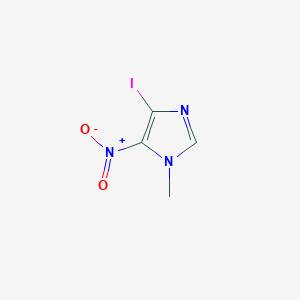
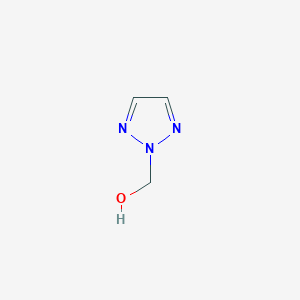
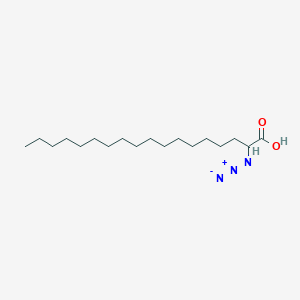

![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
